![molecular formula C16H18ClNO3S B4757122 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. This drug has been the focus of extensive scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. By inhibiting COX-2 activity, 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide has been shown to have several biochemical and physiological effects. Studies have reported that 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). Additionally, 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. Moreover, 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide has been reported to have an anti-angiogenic effect by inhibiting the growth of blood vessels.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide in lab experiments include its well-established mechanism of action, its availability, and its relatively low cost. However, the limitations of using 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide in lab experiments include its potential toxicity and side effects, as well as its limited solubility in water.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide. One area of research is the development of novel 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide in other diseases, such as inflammatory bowel disease and multiple sclerosis. Moreover, future research could focus on the identification of biomarkers that can predict the response to 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide treatment in different diseases.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have reported that 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide has been shown to have a neuroprotective effect in Alzheimer's disease by reducing inflammation and oxidative stress. Moreover, 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide has been reported to have a cardioprotective effect by reducing inflammation and improving endothelial function.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-21-16-8-4-13(5-9-16)10-11-18-22(19,20)12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPMVBVSNKCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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